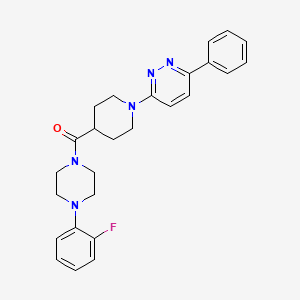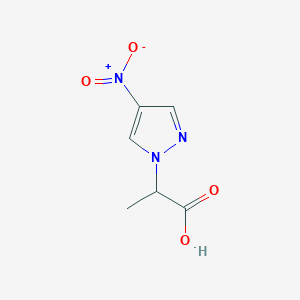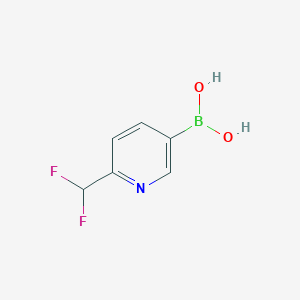
(6-(Difluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular weight of 209.39 . It is a hydrochloride salt and is usually available in powder form . The IUPAC name for this compound is “(6-(difluoromethyl)pyridin-3-yl)boronic acid hydrochloride” and its InChI code is "1S/C6H6BF2NO2.ClH/c8-6(9)5-2-1-4(3-10-5)7(11)12;/h1-3,6,11-12H;1H" .
Synthesis Analysis
The synthesis of boronic acids, such as “(6-(Difluoromethyl)pyridin-3-yl)boronic acid”, often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(6-(Difluoromethyl)pyridin-3-yl)boronic acid” can be represented by the InChI code "1S/C6H6BF2NO2.ClH/c8-6(9)5-2-1-4(3-10-5)7(11)12;/h1-3,6,11-12H;1H" . This indicates that the compound consists of carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .Chemical Reactions Analysis
Boronic acids, including “(6-(Difluoromethyl)pyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is a hydrochloride salt that is typically available in powder form . It has a molecular weight of 209.39 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
One of the key applications of boronic acids, including (6-(Difluoromethyl)pyridin-3-yl)boronic acid, is in catalysis and synthesis. Boronic acids are widely used reagents in various synthetic applications, including the Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone in organic synthesis, allowing for the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Bouillon et al., 2003). Additionally, the boronic acid functional group is involved in catalysis, serving as a Lewis acid to facilitate various organic transformations. This versatility underscores the importance of boronic acids in advancing synthetic methodologies, leading to more efficient and selective chemical processes.
Material Development
Boronic acids are integral in the development of new materials, particularly in the creation of luminescent compounds and polymers. These materials have potential applications in organic electronics, including light-emitting diodes (LEDs) and sensors. The unique electronic properties of boronic acids, such as (6-(Difluoromethyl)pyridin-3-yl)boronic acid, enable the development of fluorescent probes and luminescent materials with specific responses to environmental changes. This has implications for sensing technologies, where boronic acid derivatives can act as chemical sensors for detecting various analytes (Zhang et al., 2006).
Safety And Hazards
“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[6-(difluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPFDJRXPYFRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Difluoromethyl)pyridin-3-YL]boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)
![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)
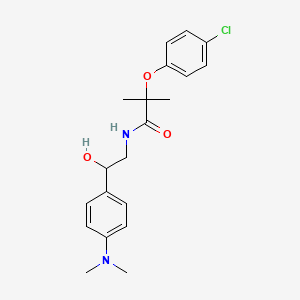
![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
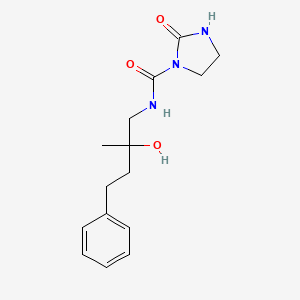
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)
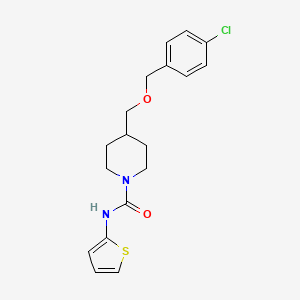
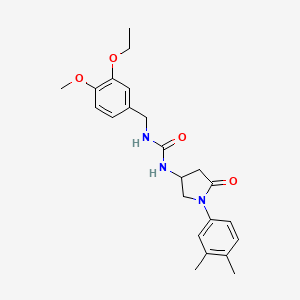
![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)
